

A Comprehensive Technical Guide to 2,6-dibromo-7H-purine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-dibromo-7H-purine

Cat. No.: B071965

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2,6-dibromo-7H-purine**, a halogenated purine derivative of significant interest in medicinal chemistry and drug discovery. Due to its versatile reactivity, this compound serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. This document outlines its chemical and physical properties, safety and handling protocols, a representative synthetic method, and its role in the development of therapeutic agents.

Core Properties of 2,6-dibromo-7H-purine

2,6-dibromo-7H-purine, while often referenced in its more stable tautomeric form, 2,6-dibromo-9H-purine, is a key building block in synthetic organic chemistry. The CAS number for the common tautomer, 2,6-dibromo-9H-purine, is 1196-41-4.

Physicochemical Data

The following table summarizes the key physicochemical properties of 2,6-dibromo-9H-purine. It is important to note that experimental data for the 7H-tautomer is limited, and the data presented here primarily pertains to the more commonly isolated 9H-tautomer.

Property	Value	Source
CAS Number	1196-41-4	N/A
Molecular Formula	C ₅ H ₂ Br ₂ N ₄	N/A
Molecular Weight	277.91 g/mol	N/A
Appearance	Off-white to light yellow powder	N/A
Melting Point	>300 °C	N/A
Solubility	Soluble in DMSO and Methanol	N/A

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **2,6-dibromo-7H-purine**. While a comprehensive public record of its spectra is not readily available, typical spectral characteristics for purine derivatives can be anticipated.

Spectroscopy	Expected Features
¹ H NMR	Signals corresponding to the purine ring protons.
¹³ C NMR	Resonances for the carbon atoms of the purine core.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for two bromine atoms.
Infrared (IR)	Absorption bands characteristic of N-H and C=N bonds within the purine ring system.

Safety and Handling

Proper handling of **2,6-dibromo-7H-purine** is essential in a laboratory setting. The following safety information is based on data for structurally related brominated purines and general

laboratory safety protocols.

GHS Hazard and Precautionary Statements

Category	Statement
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

The synthesis of 7-substituted purine derivatives often starts from a commercially available purine core. The following is a generalized protocol for the N7-alkylation of a di-substituted purine, which can be adapted for the synthesis of 7-substituted derivatives of 2,6-dibromopurine.

General Synthesis of 7-Substituted Purines

This protocol is adapted from methodologies for the synthesis of N7-substituted purine analogs.

Materials:

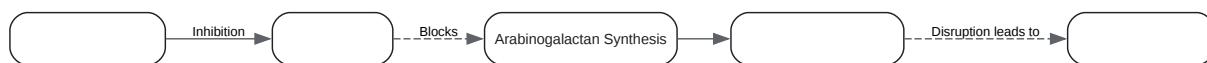
- 2,6-dichloropurine (as a starting material, which would be brominated in a preceding step not detailed here)
- Alkylating agent (e.g., 2-(bromomethyl)naphthalene)

- Potassium carbonate (K_2CO_3)
- Dimethylformamide (DMF)
- Ethyl acetate
- Brine
- Sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- To a solution of the starting purine (e.g., 2,6-dichloropurine) in DMF, add potassium carbonate.
- Add the desired alkylating agent to the mixture.
- Stir the reaction mixture at room temperature for several hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to separate the N7 and N9 isomers and obtain the desired 7-substituted purine.[\[1\]](#)

Role in Drug Discovery and Biological Activity

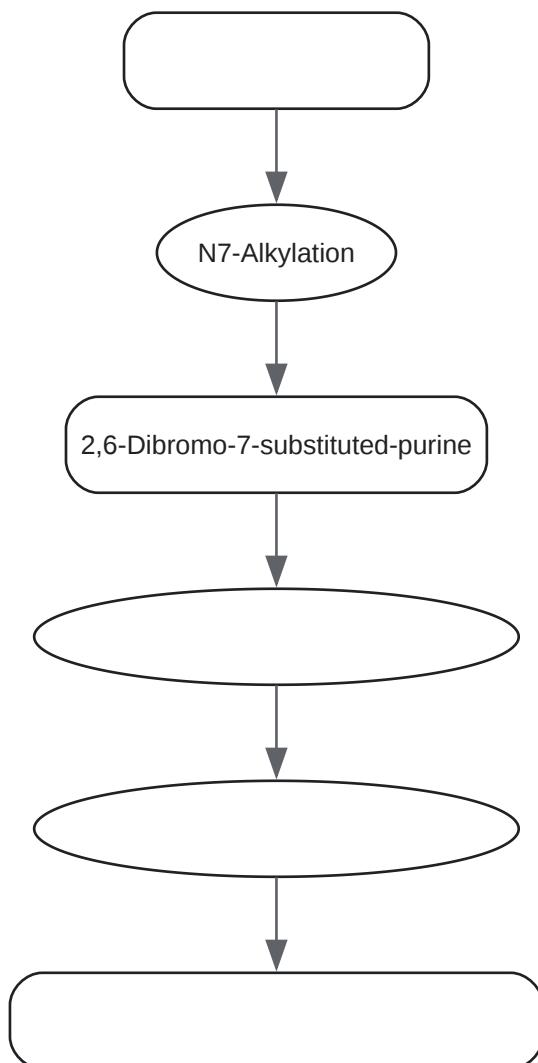

While **2,6-dibromo-7H-purine** itself is primarily a synthetic intermediate, its derivatives have shown significant potential in drug discovery. The bromine atoms at the 2 and 6 positions are excellent leaving groups for nucleophilic substitution, allowing for the facile introduction of various functional groups to explore structure-activity relationships.

Antitubercular Activity of 2,6-Disubstituted 7H-Purine Derivatives

A notable example of the therapeutic potential of 7H-purine derivatives is in the development of novel antitubercular agents. Studies have shown that certain 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines exhibit potent activity against *Mycobacterium tuberculosis*.^[1]

These compounds have been identified as inhibitors of decaprenylphosphoryl- β -D-ribose 2'-epimerase (DprE1), an essential enzyme in the biosynthesis of the mycobacterial cell wall component, arabinogalactan.^[1] Inhibition of DprE1 disrupts the integrity of the cell wall, leading to bacterial death.

The following diagram illustrates the general mechanism of action for these 7H-purine derivatives.


[Click to download full resolution via product page](#)

Caption: Inhibition of DprE1 by 7H-purine derivatives disrupts mycobacterial cell wall synthesis.

General Synthetic Workflow

The versatility of **2,6-dibromo-7H-purine** as a synthetic precursor is a key aspect of its utility.

The following diagram outlines a general workflow for the synthesis of diverse 2,6,7-trisubstituted purine libraries.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of a 2,6,7-trisubstituted purine library.

In conclusion, **2,6-dibromo-7H-purine** is a valuable scaffold in medicinal chemistry. Its chemical properties allow for the generation of diverse libraries of compounds that can be screened for a wide range of biological activities, as exemplified by the discovery of potent antitubercular agents. Further exploration of derivatives based on this core structure holds promise for the development of new therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2,6-dibromo-7H-purine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b071965#2-6-dibromo-7h-purine-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com